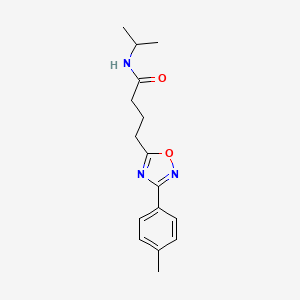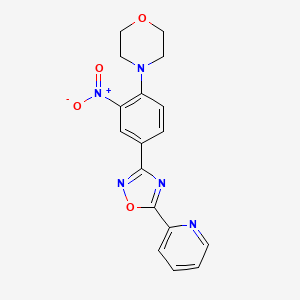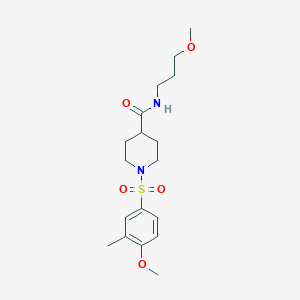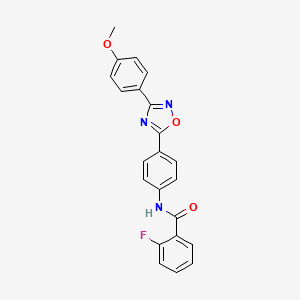![molecular formula C19H23N3O4S B7702277 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 878965-17-4](/img/structure/B7702277.png)
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide, also known as PSB-603, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学的研究の応用
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been studied for its potential anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
作用機序
The mechanism of action of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have anti-oxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. However, this compound has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide. One area of research is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Additionally, the potential anti-viral effects of this compound against other viruses such as influenza and Zika virus warrant further investigation. Finally, the use of this compound as a tool for studying the role of HDACs in gene regulation and disease processes is an exciting area of research.
合成法
The synthesis of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide involves the reaction of 4-aminobenzamide with 4-(propylsulfamoyl)phenylpropanoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
4-[3-[4-(propylsulfamoyl)phenyl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-13-21-27(25,26)17-10-3-14(4-11-17)5-12-18(23)22-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,21H,2,5,12-13H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMQFOVIDBUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)




![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

